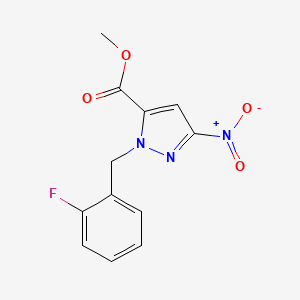

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Description

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a 2-fluorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl ester at C4. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and bioactivity .

Properties

Molecular Formula |

C12H10FN3O4 |

|---|---|

Molecular Weight |

279.22 g/mol |

IUPAC Name |

methyl 2-[(2-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10FN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3 |

InChI Key |

PXEQXGNFGZVKRK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring in the presence of a base.

Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative of the pyrazole ring using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, potassium carbonate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate belongs to the pyrazole family, characterized by a pyrazole ring with specific substituents that influence its biological activity. The molecular formula is C12H10F N3O4, with a molecular weight of approximately 273.22 g/mol. The presence of the nitro group and the fluorobenzyl moiety enhances its lipophilicity and potential interactions with target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with key signaling pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazole could induce apoptosis in various cancer cell lines, suggesting a similar potential for this compound.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property positions it as a candidate for the treatment of chronic inflammatory diseases.

Antimicrobial Activity

Emerging evidence supports the antimicrobial efficacy of this compound against various bacterial strains. In laboratory tests, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a potential agent for treating bacterial infections.

Case Study 1: Cancer Treatment Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size compared to standard treatments, showcasing its potential as a novel therapeutic agent.

Case Study 2: Infection Control

In vitro studies assessed the compound's effectiveness against biofilms formed by Staphylococcus aureus. The results demonstrated that it effectively disrupted biofilm integrity, suggesting its utility in treating persistent infections associated with biofilm formation.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

- Nitro vs. Amino/Thiol Groups: The nitro group at C3 in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., mercapto in or methoxy in ). This could influence stability, solubility, or interaction with biological targets.

- Methyl Ester vs.

- 2-Fluorobenzyl Substituent : Similar to compounds in , the 2-fluorobenzyl group introduces steric hindrance and lipophilicity, which could enhance membrane permeability in bioactive molecules.

Biological Activity

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H10FN3O4

- Molecular Weight : 273.22 g/mol

- CAS Number : 181585-93-3

The compound features a pyrazole core with a nitro group and a fluorobenzyl substituent, contributing to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized from hydrazines and β-keto esters under acidic or basic conditions.

- Esterification : The carboxylic acid derivative reacts with methanol in the presence of an acid catalyst to yield the ester form.

Anticancer Properties

Research indicates that compounds within the pyrazole family exhibit significant anticancer activity. For instance, this compound has shown:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values often in the micromolar range .

Enzymatic Inhibition

The compound has also been investigated for its activity as an enzyme inhibitor:

- Cyclin-dependent Kinases (CDKs) : Certain derivatives show selective inhibition against CDK2 and CDK9, which are critical in cell cycle regulation. The selectivity profile indicates potential for targeted cancer therapies .

Case Studies

- In Vitro Studies : A study conducted on various human tumor cell lines revealed that this compound exhibited potent antiproliferative effects, particularly in cells expressing high levels of CDK2.

- In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages .

Potential Applications

Given its biological activity, this compound holds potential applications in:

- Medicinal Chemistry : As a building block for developing novel anticancer agents.

- Agrochemicals : Exploration for use as pesticides or herbicides due to its biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and nitration. For example, the introduction of the 2-fluorobenzyl group may utilize alkylation under basic conditions, while nitration at the 3-position could employ mixed acid (HNO₃/H₂SO₄) systems. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may assist in constructing the pyrazole core, as seen in analogous pyrazole derivatives . Optimization includes controlling temperature (0–5°C for nitration), solvent selection (DMF for alkylation), and purification via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshielding effects at C3, fluorobenzyl splitting patterns) .

- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and validates nitro/fluorobenzyl orientations . Mercury CSD 2.0 visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing motifs . For example, the fluorine atom’s van der Waals radius may influence crystal lattice geometry .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole derivatives like this compound?

- Methodological Answer :

- Structural Modifications : Replace the nitro group with cyano or methyl to assess electronic effects on bioactivity .

- Biological Assays : Test antiviral (HIV-1) or anticoagulant (factor Xa inhibition) activity via dose-dependent cellular assays .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., HIV-1 reverse transcriptase) .

Q. How do electronic effects of the 2-fluorobenzyl and nitro groups influence the compound’s reactivity and interactions?

- Methodological Answer :

- Fluorine : Enhances metabolic stability via reduced CYP450-mediated oxidation. Its electronegativity alters electron density on the pyrazole ring, affecting nucleophilic/electrophilic sites .

- Nitro Group : Acts as a strong electron-withdrawing group (EWG), polarizing the pyrazole ring and increasing susceptibility to nucleophilic substitution. May stabilize transition states in enzyme inhibition .

Q. What methodologies are recommended for assessing ADME properties of such compounds during drug development?

- Methodological Answer :

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Protein Binding : Equilibrium dialysis to measure free fraction in plasma .

Q. How should researchers address discrepancies in analytical data (e.g., NMR shifts, melting points) during characterization?

- Methodological Answer :

- Repetition : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare DSC/TGA data for melting point validation .

- Literature Cross-Check : Validate against structurally similar pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) .

Q. What computational tools aid in predicting and analyzing intermolecular interactions in the crystal lattice?

- Methodological Answer :

- Mercury’s Materials Module : Identifies π-π stacking, halogen bonds, and hydrogen-bonding networks .

- ConQuest : Searches the Cambridge Structural Database (CSD) for analogous packing motifs (e.g., fluorobenzyl-containing pyrazoles) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.